Cas no 16405-79-1 (2-cyclopropyl-1H-1,3-benzodiazole)

2-cyclopropyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole,2-cyclopropyl-
- 2-CYCLOPROPYL-1H-BENZIMIDAZOLE
- 2-cyclopropyl-1H-1,3-benzodiazole
- 2-Cyclopropyl-1H-benzimidazol
- 2-cyclopropyl-1H-benzo[d]imidazole
- 2-Cyclopropyl-1H-benzoimidazole
- 2-Cyclopropylbenzimidazol
- 2-cyclopropylbenzimidazole
- AC1LLHBT
- AC1Q1H6V
- CHEMBL172461
- SureCN2276872
- 1H-Benzimidazole,2-cyclopropyl-(9CI)
- MLS000693587
- SCHEMBL2276872
- Z55692910
- 2-cyclopropyl-benzimidazole
- MFCD01859172
- HMS2649A05
- 16405-79-1
- HMS1633M06
- BB 0219599
- EN300-40337
- VU0301806-3
- SMR000285510
- AKOS000275087
- 1H-Benzimidazole, 2-cyclopropyl-
- BS-15582
- DTXSID70360148
- CS-0074286
- BDBM50404906
- F3000-0073
- D83009
- ALBB-017850
- STK324690
- XH0118
- DB-112024
-
- MDL: MFCD01859172
- インチ: InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
- InChIKey: ACQZKAMBZDAMRZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3CC3
計算された属性
- せいみつぶんしりょう: 158.0845
- どういたいしつりょう: 158.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68
- LogP: 2.3
2-cyclopropyl-1H-1,3-benzodiazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-cyclopropyl-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D754041-5g |
1H-Benzimidazole,2-cyclopropyl-(9CI) |
16405-79-1 | 97% | 5g |
$1120 | 2023-05-17 | |
Enamine | EN300-40337-10.0g |
2-cyclopropyl-1H-1,3-benzodiazole |
16405-79-1 | 95% | 10g |
$750.0 | 2023-04-30 | |
Life Chemicals | F3000-0073-0.25g |
2-cyclopropyl-1H-1,3-benzodiazole |
16405-79-1 | 95% | 0.25g |
$79.0 | 2023-09-06 | |
Chemenu | CM295914-10g |
2-cyclopropyl-1H-benzimidazole |
16405-79-1 | 95% | 10g |
$*** | 2023-04-03 | |
TRC | B427275-25mg |
2-cyclopropyl-1H-benzimidazole |
16405-79-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B427275-50mg |
2-cyclopropyl-1H-benzimidazole |
16405-79-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
Life Chemicals | F3000-0073-10g |
2-cyclopropyl-1H-1,3-benzodiazole |
16405-79-1 | 95% | 10g |
$875.0 | 2023-09-06 | |
Enamine | EN300-40337-0.1g |
2-cyclopropyl-1H-1,3-benzodiazole |
16405-79-1 | 95% | 0.1g |
$52.0 | 2023-04-30 | |
eNovation Chemicals LLC | Y1224764-5g |
2-Cyclopropyl-1H-benzimidazole |
16405-79-1 | 95% | 5g |
$1000 | 2024-06-03 | |
abcr | AB410687-5g |
2-Cyclopropyl-1H-benzimidazole; . |
16405-79-1 | 5g |
€877.00 | 2025-02-18 |
2-cyclopropyl-1H-1,3-benzodiazole 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
2-cyclopropyl-1H-1,3-benzodiazoleに関する追加情報
Introduction to 2-cyclopropyl-1H-1,3-benzodiazole (CAS No. 16405-79-1)
2-cyclopropyl-1H-1,3-benzodiazole, identified by its Chemical Abstracts Service (CAS) number 16405-79-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, which is well-known for its role in the development of drugs with anxiolytic, sedative, and muscle relaxant properties. The structural incorporation of a cyclopropyl group into the benzodiazole core introduces unique electronic and steric properties, making it a subject of interest for further exploration in drug design and development.
The 2-cyclopropyl-1H-1,3-benzodiazole scaffold has been studied for its potential pharmacological activities, particularly in the context of central nervous system (CNS) modulation. The cyclopropyl moiety is known to influence the binding affinity and metabolic stability of benzodiazole derivatives, which is crucial for optimizing their therapeutic efficacy and safety profiles. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets, providing insights into its mechanism of action.
In recent years, there has been a growing interest in developing novel benzodiazole derivatives with improved pharmacokinetic properties and reduced side effects. The 2-cyclopropyl substitution pattern has been shown to enhance the lipophilicity of the molecule, which can lead to better blood-brain barrier penetration. This characteristic is particularly valuable for designing drugs that require rapid onset of action in neurological disorders. Additionally, the structural rigidity provided by the cyclopropyl group may contribute to increased metabolic stability, reducing the likelihood of degradation by cytochrome P450 enzymes.
One of the most compelling aspects of 2-cyclopropyl-1H-1,3-benzodiazole is its potential as a lead compound for further derivatization. Researchers have employed structure-activity relationship (SAR) studies to modify various positions within the benzodiazole ring system, including the nitrogen atoms and aromatic rings. These modifications aim to fine-tune the pharmacological properties of the compound, such as enhancing receptor selectivity or prolonging duration of action. For instance, functionalization at the 5-position can introduce additional binding interactions with specific CNS receptors, which may lead to more targeted therapeutic effects.
The synthesis of 2-cyclopropyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been utilized to construct the desired heterocyclic framework efficiently. The use of chiral auxiliaries or asymmetric catalysis has also been explored to achieve enantiomerically pure derivatives, which are often preferred in pharmaceutical applications due to their improved pharmacological profiles.
From a medicinal chemistry perspective, 2-cyclopropyl-1H-1,3-benzodiazole represents an intriguing example of how structural modifications can influence drug-like properties. The presence of the cyclopropyl group not only affects physical chemical parameters but also modulates electronic distributions across the molecule. This can have profound implications on how the compound interacts with biological targets at both the molecular and cellular levels. High-throughput screening (HTS) techniques have been employed to identify novel analogs with enhanced potency or selectivity against specific therapeutic targets.
Recent preclinical studies have demonstrated promising results regarding the anxiolytic activity of 2-cyclopropyl-1H-1,3-benzodiazole derivatives. These studies often involve in vitro assays that measure binding affinity to benzodiazepine receptors (e.g., GABAA receptors) and in vivo models that evaluate behavioral responses in animal models of anxiety. The compound's ability to modulate these receptors suggests its potential as a treatment for anxiety disorders without causing excessive sedation or dependence associated with traditional benzodiazepines.
The development of next-generation CNS drugs necessitates a comprehensive understanding of metabolic pathways and drug-drug interactions. Metabolomic studies have been conducted on 2-cyclopropyl-1H-1,3-benzodiazole to identify major metabolites formed through oxidative or reductive transformations. These insights are critical for predicting drug safety and optimizing dosing regimens. Additionally, computational toxicology tools have been used to assess potential adverse effects associated with long-term use of this compound or its derivatives.
The future directions for research on 2-cyclopropyl-1H-1,3-benzodiazole include exploring its role in treating other neurological disorders beyond anxiety. For example, modifications at positions other than 2 may yield compounds with anticonvulsant or neuroprotective properties. Furthermore, investigating its interaction with other biological targets outside the traditional benzodiazepine receptor system could uncover novel therapeutic applications.
In conclusion,2-cyclopropyl-1H-1,3-benzodiazole (CAS No. 16405-79-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of lipophilicity and metabolic stability makes it an attractive candidate for further development into novel CNS therapeutics. As our understanding of molecular mechanisms continues to evolve,2-cyclopropyl derivatives will likely play a crucial role in addressing unmet medical needs in neurological disorders.
16405-79-1 (2-cyclopropyl-1H-1,3-benzodiazole) 関連製品
- 5851-43-4(2-(propan-2-yl)-1H-1,3-benzodiazole)
- 36947-70-3(2-cyclohexyl-1H-1,3-benzodiazole)
- 5851-44-5(2-butyl-1H-1,3-benzodiazole)
- 97968-80-4(2-Cyclobutyl-1H-1,3-benzodiazole)
- 13060-24-7(2-Octyl-1H-benzimidazole)
- 5851-49-0(2-Hept-1-yl-1H-benzimidazole)
- 5465-29-2(2-propyl-1H-1,3-benzodiazole)
- 5851-48-9(1H-Benzimidazole, 2-hexyl-)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 142034-80-8(2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)
